molecular formula C10H5ClN4O2 B14745305 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1269292-06-9

5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14745305
CAS No.: 1269292-06-9
M. Wt: 248.62 g/mol
InChI Key: QOUPRSYKOXQTRG-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the pyrazole ring. The chloro and cyano substituents are introduced through subsequent reactions involving chlorination and cyanation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and nitrophenyl groups enhances its versatility in synthetic applications and its potential as a bioactive molecule.

Properties

CAS No.

1269292-06-9

Molecular Formula

C10H5ClN4O2

Molecular Weight

248.62 g/mol

IUPAC Name

5-chloro-1-(2-nitrophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H

InChI Key

QOUPRSYKOXQTRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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